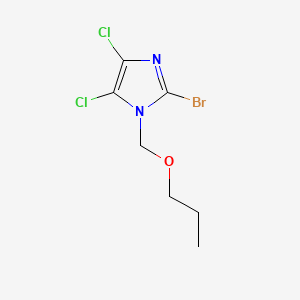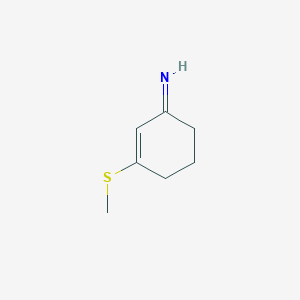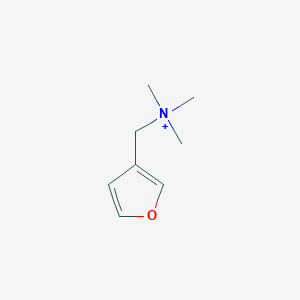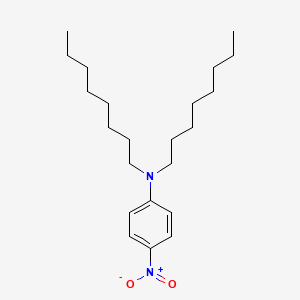![molecular formula C14H13NO5 B14324594 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid CAS No. 110300-57-7](/img/structure/B14324594.png)
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring substituted with an ethoxycarbonylaminooxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid typically involves the introduction of the ethoxycarbonylaminooxy group onto a naphthalene ring followed by carboxylation. One common method involves the reaction of naphthalene derivatives with ethoxycarbonylaminooxy reagents under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethoxycarbonylaminooxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the ethoxycarbonylaminooxy group, making it less versatile in certain reactions.
5-Aminonaphthalene-1-carboxylic acid: Contains an amino group instead of the ethoxycarbonylaminooxy group, leading to different reactivity and applications.
Uniqueness
5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid is unique due to the presence of the ethoxycarbonylaminooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
110300-57-7 |
|---|---|
Molekularformel |
C14H13NO5 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
5-(ethoxycarbonylamino)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)15-20-12-8-4-5-9-10(12)6-3-7-11(9)13(16)17/h3-8H,2H2,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
RPDXCENDHKZZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOC1=CC=CC2=C1C=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
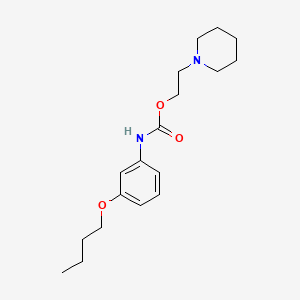
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
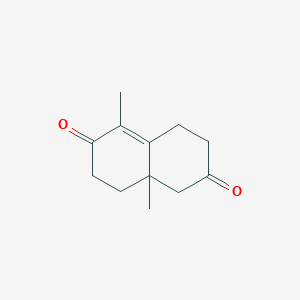
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
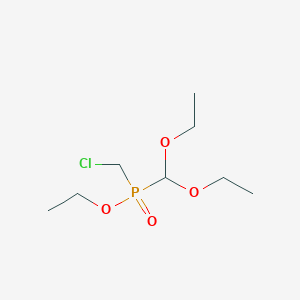
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
